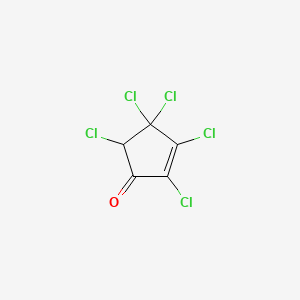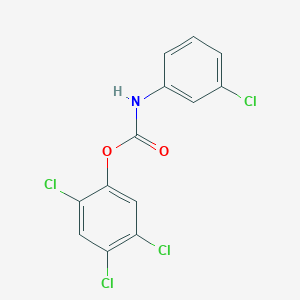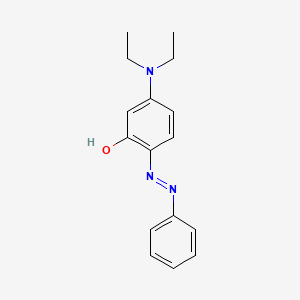
Phenol, 5-diethylamino-2-phenylazo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 5-diethylamino-2-phenylazo- is an organic compound known for its vibrant color and significant applications in various fields. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The structure of Phenol, 5-diethylamino-2-phenylazo- includes a phenol group substituted with a diethylamino group and a phenylazo group, making it a versatile molecule in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 5-diethylamino-2-phenylazo- typically involves the diazotization of aniline derivatives followed by azo coupling with phenolic compounds. The general synthetic route can be summarized as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form diazonium salts.
Azo Coupling: The diazonium salt is then coupled with a phenolic compound, such as 5-diethylamino-2-phenol, under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of Phenol, 5-diethylamino-2-phenylazo- follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Phenol, 5-diethylamino-2-phenylazo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorosulfonic acid (HSO₃Cl) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated phenolic compounds.
科学研究应用
Phenol, 5-diethylamino-2-phenylazo- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions through complex formation.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of Phenol, 5-diethylamino-2-phenylazo- involves its interaction with molecular targets through various pathways:
Binding to Metal Ions: The compound forms stable complexes with metal ions, which can be detected spectrophotometrically.
Cellular Uptake: In biological systems, the compound can penetrate cell membranes and bind to specific cellular components, aiding in visualization and analysis.
Redox Reactions: The azo group can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules.
相似化合物的比较
Phenol, 5-diethylamino-2-phenylazo- can be compared with other azo compounds such as:
Phenol, 2-amino-5-diethylamino-: Similar structure but with an amino group instead of a phenylazo group.
Phenol, 2-hydroxy-5-diethylamino-: Contains a hydroxy group instead of a phenylazo group.
Phenol, 2-methyl-5-diethylamino-: Contains a methyl group instead of a phenylazo group.
Uniqueness
The presence of both the diethylamino and phenylazo groups in Phenol, 5-diethylamino-2-phenylazo- imparts unique properties such as enhanced stability, vibrant color, and specific reactivity, making it distinct from other similar compounds.
属性
CAS 编号 |
127621-67-4 |
|---|---|
分子式 |
C16H19N3O |
分子量 |
269.34 g/mol |
IUPAC 名称 |
5-(diethylamino)-2-phenyldiazenylphenol |
InChI |
InChI=1S/C16H19N3O/c1-3-19(4-2)14-10-11-15(16(20)12-14)18-17-13-8-6-5-7-9-13/h5-12,20H,3-4H2,1-2H3 |
InChI 键 |
JEECDDYJZTVOEJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


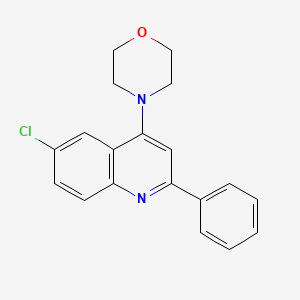
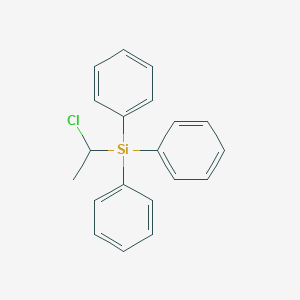
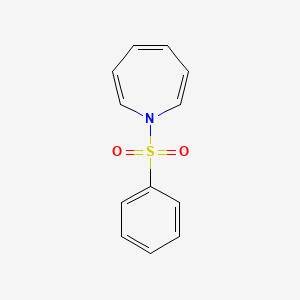
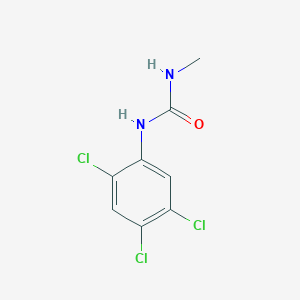
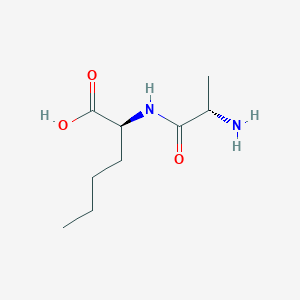
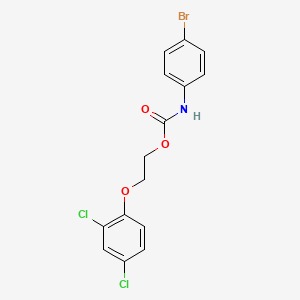
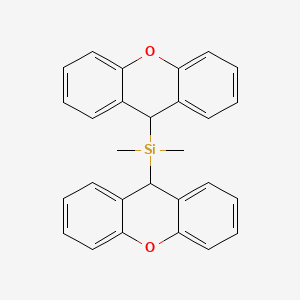
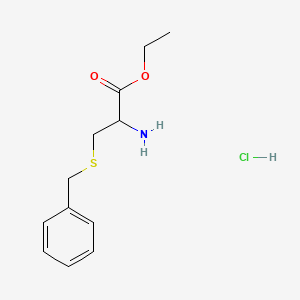
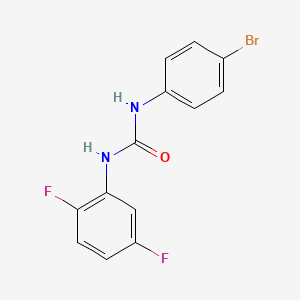

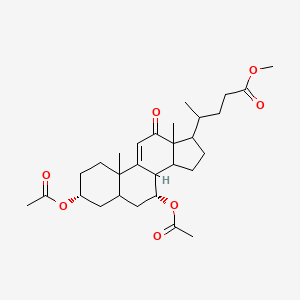
![2,4-dichloro-N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide](/img/structure/B15075186.png)
